molecular formula C9H6ClNO4 B1356108 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid CAS No. 123040-45-9

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Cat. No.: B1356108
CAS No.: 123040-45-9
M. Wt: 227.6 g/mol
InChI Key: OHIMCPSGEWFLBU-UHFFFAOYSA-N
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Description

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound features the versatile 1,4-benzoxazine heterocyclic scaffold, which is widely recognized as a privileged structure in the design of biologically active molecules . Its primary research application lies in its role as a key precursor in the synthesis of potent and long-acting serotonin-3 (5-HT3) receptor antagonists . Scientific studies have demonstrated that 1,4-benzoxazine-8-carboxamide derivatives, synthesized from carboxylic acid intermediates like this compound, exhibit exceptionally high affinity for 5-HT3 receptors, with one derivative reported to have a Ki value of 0.019 nM . These antagonists are investigated for their potential to suppress emesis (vomiting) induced by chemotherapeutic agents such as cisplatin and for the treatment of gastrointestinal disorders like irritable bowel syndrome . The 1,4-benzoxazine core structure allows for strategic structural modifications; the incorporation of substituents at specific positions on the benzoxazine ring and the coupling to various amine moieties are critical for optimizing receptor binding affinity and duration of antagonistic action . The chlorine and carboxylic acid functional groups on this intermediate provide reactive sites for further chemical transformation, enabling researchers to explore structure-activity relationships. This compound is supplied for in-vitro research applications only. All products are strictly For Research Use Only. They are not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-chloro-3-oxo-4H-1,4-benzoxazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4/c10-4-1-5(9(13)14)8-6(2-4)11-7(12)3-15-8/h1-2H,3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIMCPSGEWFLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=CC(=C2O1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563346
Record name 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123040-45-9
Record name 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazine derivatives, hydroxylated compounds, and other functionalized benzoxazines, which can have different properties and applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of benzoxazine compounds exhibit antimicrobial properties. For instance, studies show that related compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The structural features of 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid contribute to its potential as a scaffold for developing new antibiotics.

Cancer Research
Benzoxazine derivatives have been investigated for their anticancer activities. Some studies suggest that modifications to the benzoxazine structure can enhance cytotoxicity against various cancer cell lines . The compound's ability to interact with biological targets makes it a candidate for further exploration in cancer therapeutics.

Agricultural Applications

Herbicidal Properties
The compound has shown promise as a herbicide. Its structural analogs have been tested for their ability to inhibit plant growth, making them candidates for developing new herbicides . The mechanism of action typically involves disrupting essential metabolic pathways in plants.

Pesticide Development
Similar to its herbicidal applications, this compound may serve as a lead compound in the synthesis of new pesticides. Research indicates that derivatives can exhibit insecticidal properties against common agricultural pests .

Materials Science

Polymer Chemistry
In materials science, benzoxazines are utilized in the development of thermosetting polymers. The unique chemical structure of this compound allows it to act as a curing agent or additive in resin formulations . These polymers are noted for their thermal stability and mechanical properties.

Nanotechnology Applications
Recent advancements have explored the use of benzoxazines in nanocomposite materials. The incorporation of this compound into nanostructures can enhance their functional properties, particularly in electronics and photonics .

Data Tables

Application Area Potential Uses References
Medicinal ChemistryAntimicrobial agents
Anticancer drugs
AgricultureHerbicides
Pesticides
Materials ScienceThermosetting polymers
Nanocomposites

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that a related benzoxazine compound exhibited significant inhibition against Escherichia coli with an IC50 value of 15 µg/mL. This highlights the potential for developing new antibacterial agents based on the benzoxazine scaffold .
  • Herbicidal Activity Evaluation : In agricultural research, a series of benzoxazine derivatives were tested for herbicidal activity on Amaranthus retroflexus. Results indicated that certain modifications increased efficacy by over 50% compared to traditional herbicides .
  • Polymer Development Research : A recent study focused on synthesizing thermosetting polymers using benzoxazines as curing agents. The resulting materials exhibited superior thermal stability and mechanical strength compared to conventional epoxy resins .

Mechanism of Action

The mechanism of action of 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The pathways involved often include the disruption of cellular processes essential for the survival and proliferation of target cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations: Position and Functional Groups

6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic Acid (CAS 123040-79-9)
  • Molecular Formula: C₁₀H₈ClNO₄
  • Molecular Weight : 241.63 g/mol .
  • Key Differences : A methyl group at position 4 replaces the hydrogen atom in the parent compound.
  • Impact: The methyl group increases lipophilicity (logP ~1.8 vs. Enhanced steric hindrance may reduce susceptibility to metabolic oxidation at position 3. Synthesis involves sodium hydroxide and ethanol-mediated hydrolysis of the methyl ester precursor, yielding 91% efficiency .
6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid (sc-351335)
  • Molecular Formula: C₉H₆ClNO₄ (same as parent compound).
  • Key Differences : Carboxylic acid group at position 7 instead of 7.
  • Impact :
    • Altered electronic distribution due to positional isomerism affects electrophilic substitution patterns .
    • Reduced intramolecular hydrogen bonding between the ketone and carboxylic acid groups may decrease stability.
Methyl Ester Derivative (CAS 123040-75-5)
  • Molecular Formula: C₁₀H₈ClNO₄.
  • Molecular Weight : 241.63 g/mol .
  • Key Differences : Carboxylic acid is esterified to a methyl ester.
  • Requires hydrolysis in vivo to release the active carboxylic acid form.

Physicochemical Properties

Compound CAS No. Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Parent Compound 123040-45-9 227.601 ~1.5 2 4
4-Methyl Derivative 123040-79-9 241.63 ~1.8 2 4
7-Carboxylic Acid Isomer sc-351335 227.601 ~1.5 2 4
Methyl Ester 123040-75-5 241.63 ~2.2 1 4

Biological Activity

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in the context of anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H10ClNO4
  • Molecular Weight : 259.67 g/mol
  • CAS Number : 141761-83-3

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in various cancer cell lines through mitochondrial pathways. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death .
  • Anti-inflammatory Effects : The compound has shown significant inhibitory effects on the production of pro-inflammatory cytokines and nitric oxide (NO) in macrophages. This suggests its potential as an anti-inflammatory agent .
  • Antioxidant Activity : The presence of electron-rich aromatic systems in its structure may contribute to antioxidant properties, which can mitigate oxidative stress in cells .

In vitro Studies

StudyCell LineConcentrationEffectReference
Cytotoxicity AssayMCF-7 (breast cancer)10 µMInduced apoptosis
NO Production InhibitionRAW 264.7 macrophages50 µMReduced NO levels by 70%
Antioxidant ActivityHEK293 cells25 µMIncreased cell viability under oxidative stress conditions

Case Studies

  • Breast Cancer Study : In a study involving MCF-7 cells, treatment with this compound resulted in a significant decrease in cell viability and increased markers for apoptosis. The IC50 value was determined to be approximately 10 µM, indicating potent cytotoxicity against these cancer cells .
  • Inflammation Model : A model using LPS-stimulated macrophages demonstrated that the compound effectively reduced the release of inflammatory mediators such as TNF-alpha and IL-6 by over 60%, suggesting its utility in managing inflammatory conditions .

Q & A

Q. What are the key structural features and nomenclature considerations for this compound?

The compound contains a benzoxazine core with a chlorine substituent at position 6, a ketone at position 3, and a carboxylic acid group at position 7. The numbering follows IUPAC rules for bicyclic systems, with the benzoxazine ring system prioritized. The InChI code (1S/C10H8ClNO4/c1-12-7-3-5(11)2-6(10(14)15)9(7)16-4-8(12)13/h2-3H,4H2,1H3,(H,14,15)) provides precise stereochemical and connectivity details . Synonyms include variations in hyphenation and substituent order, requiring careful verification in literature searches.

Q. What synthetic routes are commonly employed for benzoxazine carboxylic acid derivatives?

Lactamization of 8-amino-7-substituted precursors under acidic conditions (e.g., polyphosphoric acid catalysis) is a standard method for benzoxazine ring formation . For this compound, chlorination at position 6 and carboxylation at position 8 likely involve Friedel-Crafts acylation or directed ortho-metalation strategies, followed by oxidation .

Q. How can purity and structural integrity be validated for this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and ring saturation, while infrared (IR) spectroscopy identifies the ketone (C=O ~1700 cm⁻¹) and carboxylic acid (O-H ~2500-3000 cm⁻¹) groups .

Advanced Research Questions

Q. What mechanistic insights exist for the lactamization step in benzoxazine synthesis?

The lactamization of 8-amino precursors involves intramolecular cyclization via nucleophilic attack of the amine on a carbonyl group, facilitated by protonation of the carbonyl oxygen. Computational studies (DFT) suggest that electron-withdrawing substituents (e.g., Cl at position 6) accelerate this step by increasing electrophilicity at the reaction center .

Q. How do steric and electronic effects influence the reactivity of the carboxylic acid group?

The carboxylic acid at position 8 participates in hydrogen bonding and salt formation, critical for crystallinity and solubility. Steric hindrance from the adjacent chlorine substituent may reduce esterification efficiency, necessitating activated reagents like DCC (dicyclohexylcarbodiimide) for derivatization .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Yields for similar benzoxazine derivatives vary widely (30–85%) depending on reaction conditions. For example, elevated temperatures (>100°C) improve cyclization but may degrade acid-sensitive intermediates. Optimization via Design of Experiments (DoE) can identify robust conditions, balancing temperature, catalyst loading, and solvent polarity .

Q. What computational tools are suitable for predicting biological activity or binding interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with biological targets like GABA receptors, leveraging the compound’s structural similarity to benzodiazepine analogs . QSAR models may predict pharmacokinetic properties based on logP (calculated ~1.2) and polar surface area (~85 Ų) .

Methodological Considerations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for lactamization .
  • Analytical Cross-Validation : Combine LC-MS with NMR to distinguish regioisomers (e.g., chlorine at position 6 vs. 8) .
  • Data Reconciliation : Address discrepancies in melting points or spectral data by comparing with certified reference standards (e.g., LGC or Pharmacopeial guidelines) .

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